(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid
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Overview
Description
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid typically involves the reaction of a dimethylamino-substituted acetophenone with a boronic acid derivative. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs scalable and green chemistry approaches. These methods may include the use of microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the dimethylamino and acetyl groups.
4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group but differs in the position of the substituents.
2-(Dimethylamino)pyrimidine-5-boronic acid: Contains a pyrimidine ring instead of a phenyl ring
Uniqueness
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is unique due to the presence of both the dimethylamino and acetyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C10H14BNO3 |
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Molecular Weight |
207.04 g/mol |
IUPAC Name |
[2-[2-(dimethylamino)acetyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3 |
InChI Key |
QEDGPXQLZANNTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)CN(C)C)(O)O |
Origin of Product |
United States |
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